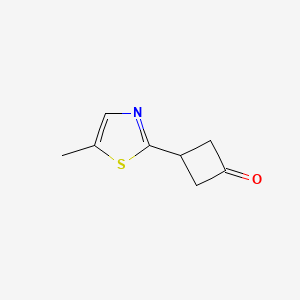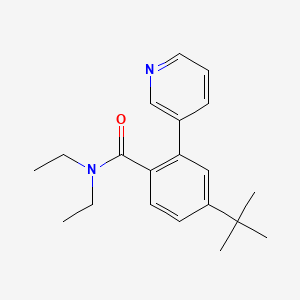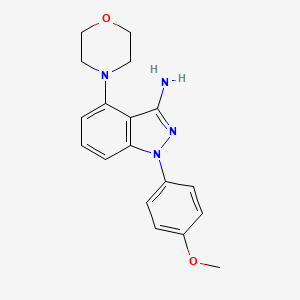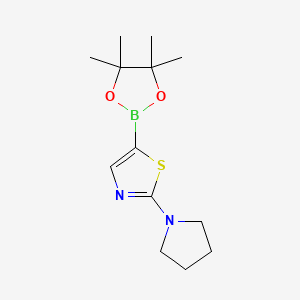
2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boronic acid derivatives like PYTB often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters, a process that removes the boron moiety, is also a crucial step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of PYTB consists of a pyrrolidine ring attached to a thiazole ring, which is further connected to a boronic acid pinacol ester group.Chemical Reactions Analysis
Boronic acid derivatives like PYTB can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also a significant reaction .Physical And Chemical Properties Analysis
PYTB has an empirical formula of C13H21BN2O2S and a molecular weight of 280.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Sensing Applications
Heterocyclic compounds, including those with pyrrolidine and thiazole moieties, are pivotal in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in biological and medicinal applications. For instance, pyrimidine derivatives, which share structural similarities with thiazoles, have been utilized extensively as exquisite sensing materials, demonstrating the broad applicability of these heterocycles in sensor technology (Jindal & Kaur, 2021).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, which is part of the chemical name of interest, is widely recognized for its versatility in medicinal chemistry. It provides an excellent framework for exploring the pharmacophore space and contributes significantly to the stereochemistry and three-dimensional (3D) structure of molecules. Pyrrolidine-based compounds have been identified for their selectivity and biological activity across various therapeutic areas, highlighting the scaffold's importance in designing new biologically active compounds (Li Petri et al., 2021).
Applications in Sustainable Nematode Management
Research has also explored the potential of pyrrolizidine alkaloids, which, like pyrrolidines, contain nitrogen heterocycles, for sustainable nematode management. Certain plant species producing these alkaloids could be used effectively in controlling nematode populations, showcasing the agricultural applications of compounds with such heterocyclic structures (Thoden & Boppré, 2010).
Chemical Groups in CNS Drug Synthesis
Functional chemical groups, including those present in pyrrolidine and thiazole structures, play a crucial role in synthesizing compounds with central nervous system (CNS) activity. These heterocycles are part of a larger class of compounds that can influence a wide range of CNS effects, underscoring their significance in developing new therapeutic agents (Saganuwan, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide variety of chemical compounds .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of chemical compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Biochemische Analyse
Biochemical Properties
2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules and transcription factors, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . The compound’s boronic acid group is particularly reactive, allowing it to interact with a wide range of nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under physiological conditions but can undergo hydrolysis, especially at higher pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions such as hydrolysis and oxidation, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, affecting its localization and accumulation . Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing its side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of the compound is crucial for developing targeted therapeutic strategies .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-15-11(19-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMMMSQSKOKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


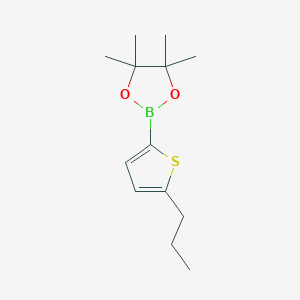
![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)
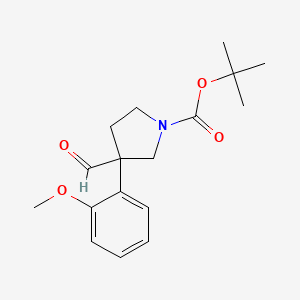
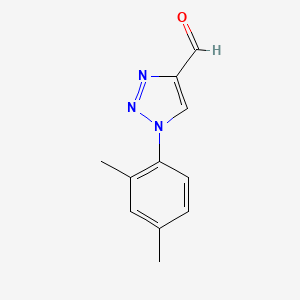
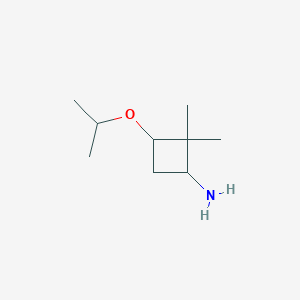
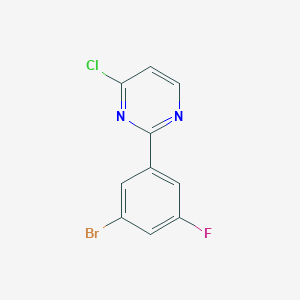
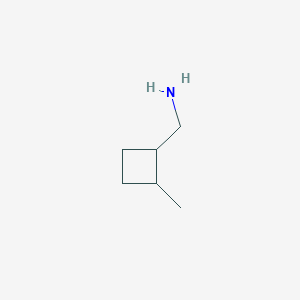
![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
![Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B1467606.png)
![1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467607.png)

